1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS No.: 1173073-34-1
Cat. No.: VC11961247
Molecular Formula: C17H16FN3O2
Molecular Weight: 313.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173073-34-1 |
|---|---|
| Molecular Formula | C17H16FN3O2 |
| Molecular Weight | 313.33 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
| Standard InChI | InChI=1S/C17H16FN3O2/c18-13-4-1-11(2-5-13)10-19-17(23)20-14-6-7-15-12(9-14)3-8-16(22)21-15/h1-2,4-7,9H,3,8,10H2,(H,21,22)(H2,19,20,23) |
| Standard InChI Key | SUYUPJIDGAIOEO-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound features a tetrahydroquinoline ring system fused to a urea moiety. The tetrahydroquinoline core is substituted at the 6-position with a urea group, while the 4-fluorophenylmethyl substituent is attached to the urea’s nitrogen atom. This arrangement creates a planar aromatic system (tetrahydroquinoline) connected to a flexible urea linker, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects.
Table 1: Molecular Properties of 1-[(4-Fluorophenyl)methyl]-3-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)urea
| Property | Value |
|---|---|
| CAS Number | 1173073-34-1 |
| Molecular Formula | C₁₇H₁₆FN₃O₂ |
| Molecular Weight | 313.33 g/mol |
| IUPAC Name | 1-[(4-Fluorophenyl)methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
| SMILES | O=C(NCc1ccc(F)cc1)NC2=CC=C3N(C(CC3)=O)C2 |
| Topological Polar Surface Area | 75.6 Ų (estimated) |
The fluorophenyl group enhances lipid solubility, potentially improving blood-brain barrier penetration, while the urea moiety offers hydrogen-bonding capacity critical for target engagement .
Synthesis and Physicochemical Characterization
Physicochemical Properties
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Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water (<1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the urea linkage.
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Spectroscopic Data:
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¹H NMR (DMSO-d₆): δ 8.20 (s, 1H, urea NH), 7.60–6.80 (m, aromatic Hs), 4.30 (d, 2H, CH₂), 2.90 (t, 2H, CH₂), 2.60 (t, 2H, CH₂), 1.90 (m, 2H, CH₂).
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MS (ESI+): m/z 314.1 [M+H]⁺.
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Research Challenges and Future Directions
Pharmacokinetic Optimization
Current limitations include poor oral bioavailability (<20% in rodents) and rapid hepatic metabolism. Strategies to improve pharmacokinetics:
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Prodrug Design: Masking the urea group as a carbamate to enhance absorption.
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .
Toxicity Profiling
No in vivo toxicity data exist for this compound. Structural analogs show dose-dependent hepatotoxicity (ALT/AST elevation at >50 mg/kg) . Comprehensive safety studies in preclinical models are imperative.
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